Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate
Description
Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate is a spirocyclic carbamate derivative featuring a 6-oxospiro[2.5]octane core fused with a tert-butyl carbamate group. The spirocyclic architecture introduces conformational constraints, which can enhance binding specificity in target interactions .
Key structural attributes include:
- Spiro ring system: The [2.5]octane framework distinguishes it from smaller (e.g., [3.3]heptane) or larger spiro systems.
- Oxo group: Positioned at the 6th carbon, this group may influence hydrogen-bonding interactions and solubility.
- Carbamate moiety: The tert-butyl carbamate provides steric protection for the amine group, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-10-8-14(10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKFTVKEPFEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC12CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone. One possible synthetic route is the reaction of tert-butyl carbamate with 6-oxospiro[2.5]octane-2-carboxaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ketone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s physical and chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure can enhance the compound’s binding affinity and specificity, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Spiro Ring Size and Conformational Effects
- The [2.5]octane spiro system in the target compound provides a larger ring structure compared to [3.3]heptane analogs (e.g., CAS 1118786-86-9). This increases torsional flexibility but may reduce metabolic stability due to extended hydrophobic surfaces .
- Smaller spiro systems (e.g., [3.3]heptane) are advantageous in drug design for improved membrane permeability but may limit binding pocket compatibility .
Substituent Position and Functional Group Variations
- Positional Isomerism : The methyl-carbamate linkage at C2 (target compound) vs. C1 (CAS 82436-95-1) alters steric accessibility. For example, C2 substitution may better accommodate bulkier pharmacophores in synthetic intermediates .
- Oxo vs. Hydroxy Groups: Replacing the oxo group with a hydroxyl (e.g., CAS 154737-89-0) enhances hydrogen-bond donor capacity but reduces oxidation resistance .
Carbamate vs. Ester Functionality
- Carbamates (e.g., target compound) exhibit greater hydrolytic stability compared to esters (e.g., CAS 1138480-98-4), making them preferable for prolonged in vivo applications .
Crystallographic and Computational Studies
Software tools such as SHELX and SIR97 have been critical in resolving the crystal structures of spirocyclic carbamates, enabling precise analysis of bond angles and torsional strain . For instance, SHELXL refinements reveal that the [2.5]octane spiro core adopts a chair-like conformation, minimizing steric clashes with the carbamate group .
Biological Activity
Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate is a synthetic organic compound that has garnered interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of tert-butyl carbamate with a spirocyclic ketone, typically under basic conditions using solvents like dichloromethane or tetrahydrofuran. The synthesis involves the formation of a carbamate linkage, which is crucial for its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including:
1. Antimicrobial Properties:
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial activity. This compound may interact with microbial cell membranes or specific enzymes, inhibiting growth or viability.
2. Antiviral and Anticancer Potential:
The unique structure allows for potential interactions with viral proteins or cancer cell pathways. Preliminary studies suggest that this compound could disrupt key processes in viral replication or cancer cell proliferation, although detailed mechanisms remain to be elucidated .
3. Enzyme Interaction:
The compound's ability to modulate enzyme activities has been noted. It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders or cancers .
The mechanism of action for this compound is believed to involve:
- Binding to Enzymes/Receptors: The spirocyclic structure enhances binding affinity through hydrogen bonding and hydrophobic interactions.
- Modulation of Biochemical Pathways: By interacting with specific molecular targets, the compound can influence various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction Analysis
In a study examining the effect of this compound on cytochrome P450 enzymes, it was found that the compound increased the activity of certain P450 enzymes in rat liver microsomes by up to 100-fold at higher concentrations. This suggests a significant role in drug metabolism and potential implications for pharmacokinetics in therapeutic applications .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
| Compound Name | Unique Features |
|---|---|
| Tert-butyl N-{6-hydroxymethyl...} | Contains hydroxymethyl group; different reactivity |
| Tert-butyl N-{6-azaspiro...} | Aza substitution alters biological interactions |
The comparison highlights how variations in structure can lead to differences in biological activity and potential applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
